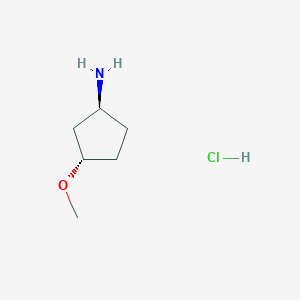

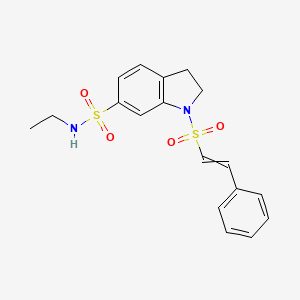

![molecular formula C9H17FN2O4S B2582653 Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate CAS No. 2287300-70-1](/img/structure/B2582653.png)

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alcohol (OH). The tert-butyl group (t-Bu) is a very bulky alkyl group that can provide steric protection to the carbamate nitrogen .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This is a common method for introducing a Boc protecting group to an amine .Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate can be analyzed using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. One common reaction is Boc deprotection, which involves the removal of the Boc group to reveal the free amine. This can be achieved using strong acids such as trifluoroacetic acid (TFA) .Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties would depend on the specific structure of the compound .Applications De Recherche Scientifique

Syntheses and Reactions of Silyl Carbamates

Silyl carbamates, including tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate, are utilized for chemoselective transformation of amino protecting groups. The synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), through treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2 respectively, highlights the versatility of silyl carbamates in organic chemistry. This process enables the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions, showcasing the utility of silyl carbamates in synthesizing N-ester type compounds with high yield (Sakaitani & Ohfune, 1990).

tert-Butyl (Phenylsulfonyl)alkyl-N-hydroxycarbamates

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates represent another class of compounds showcasing the potential of tert-butyl carbamates in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. They serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their role as valuable building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Synthesis of Biologically Active Intermediates

tert-Butyl carbamates also play a crucial role in the synthesis of intermediates for biologically active compounds. An example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the production of omisertinib (AZD9291). The synthesis involves acylation, nucleophilic substitution, and reduction steps from commercially available precursors, illustrating the importance of tert-butyl carbamates in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-7-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZNXVGFNRGAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

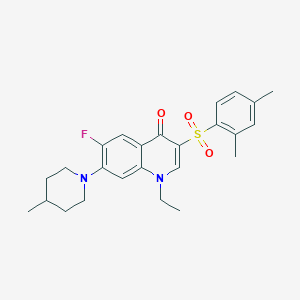

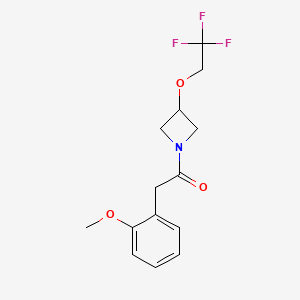

![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)

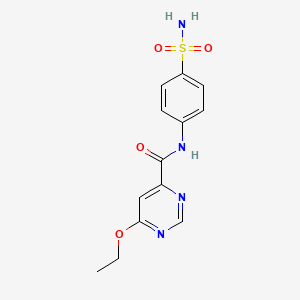

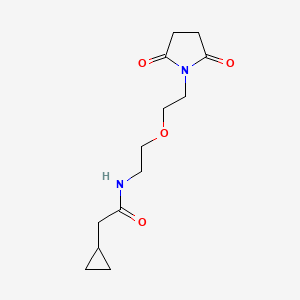

![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)

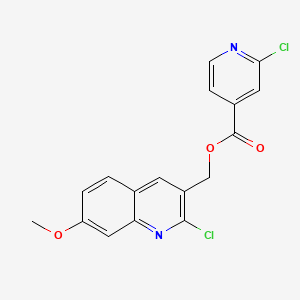

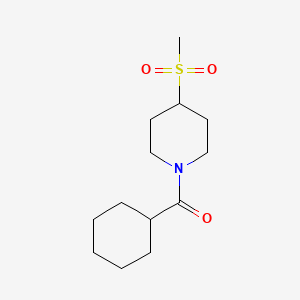

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)